molecular formula C20H28O2 B8478612 6-[(7-Ethyl-3-methylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-57-3

6-[(7-Ethyl-3-methylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran

Cat. No. B8478612
M. Wt: 300.4 g/mol
InChI Key: PBHZXECSQMYRMU-UHFFFAOYSA-N
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Patent
US04002647

Procedure details

10.9 g. of 6-hydroxy-2,3-dihydrobenzofuran are dissolved in 80 ml. of anhydrous dimethylformamide and treated, while stirring and with ice cooling at 0° C. with 5.3 g. of freshly powdered potassium hydroxide. The mixture is stirred for 1 hour at 0° C. under a nitrogen atmosphere and then added dropwise within 1 hour to a solution of 19.6 g. of 1-bromo-7-ethyl-3-methyl-2,6-nonadiene in 10 ml. of absolute tetrahydrofuran. The mixture is allowed to stir for 2 hours at 0° C. and for 2 hours at room temperature and then poured onto a mixture of 100 ml. of 10% by weight aqueous sodium hydroxide and 100 ml. of ice-water. The mixture is extracted three times with pentane, the extracts are washed successively with 10% by weight aqueous sodium hydroxide, water and saturated sodium chloride solution, dried over sodium sulfate and evaporated. By chromatography on silica gel with hexane/diethyl ether (19:1 parts by volume) there is obtained pure 6-[(7-ethyl-3-methyl-2,6-nonadienyl)-oxy]-2,3-dihydrobenzofuran which is distilled in a bulb-tube at 132° C./0.02 mmHg; nD20 = 1.5350.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[CH:3]=1.[OH-].[K+].Br[CH2:14][CH:15]=[C:16]([CH3:25])[CH2:17][CH2:18][CH:19]=[C:20]([CH2:23][CH3:24])[CH2:21][CH3:22].[OH-].[Na+]>O1CCCC1.CN(C)C=O>[CH2:23]([C:20]([CH2:21][CH3:22])=[CH:19][CH2:18][CH2:17][C:16]([CH3:25])=[CH:15][CH2:14][O:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[CH:3]=1)[CH3:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(CCO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(CCC=C(CC)CC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring and with ice cooling at 0° C. with 5.3 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 0° C. under a nitrogen atmosphere
Duration
1 h
ADDITION
Type
ADDITION
Details
added dropwise within 1 hour to a solution of 19.6 g
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir for 2 hours at 0° C. and for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
poured onto a mixture of 100 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with pentane
WASH
Type
WASH
Details
the extracts are washed successively with 10% by weight aqueous sodium hydroxide, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(=CCCC(=CCOC1=CC2=C(CCO2)C=C1)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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